Cas no 1780021-08-0 (4-(3,5-dimethylphenoxy)-4-methylpiperidine)

4-(3,5-Dimethylphenoxy)-4-methylpiperidine is a specialized piperidine derivative featuring a 3,5-dimethylphenoxy substituent at the 4-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural framework, which may serve as a key intermediate or pharmacophore in the development of bioactive molecules. The presence of the dimethylphenoxy group enhances lipophilicity, potentially improving membrane permeability, while the methylpiperidine core offers versatility for further functionalization. Its well-defined stereochemistry and purity make it suitable for precise synthetic applications. Researchers value this compound for its potential role in designing ligands or modulators targeting central nervous system (CNS) receptors or other therapeutic targets.
4-(3,5-dimethylphenoxy)-4-methylpiperidine structure
1780021-08-0 structure
Product name:4-(3,5-dimethylphenoxy)-4-methylpiperidine
CAS No:1780021-08-0
MF:C14H21NO
MW:219.322643995285
CID:6428854
PubChem ID:84128924

4-(3,5-dimethylphenoxy)-4-methylpiperidine Chemical and Physical Properties

Names and Identifiers

    • 4-(3,5-dimethylphenoxy)-4-methylpiperidine
    • 1780021-08-0
    • EN300-1820418
    • Inchi: 1S/C14H21NO/c1-11-8-12(2)10-13(9-11)16-14(3)4-6-15-7-5-14/h8-10,15H,4-7H2,1-3H3
    • InChI Key: SNUSJNSDZVEHDG-UHFFFAOYSA-N
    • SMILES: O(C1C=C(C)C=C(C)C=1)C1(C)CCNCC1

Computed Properties

  • Exact Mass: 219.162314293g/mol
  • Monoisotopic Mass: 219.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 21.3Ų

4-(3,5-dimethylphenoxy)-4-methylpiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1820418-0.05g
4-(3,5-dimethylphenoxy)-4-methylpiperidine
1780021-08-0
0.05g
$864.0 2023-09-19
Enamine
EN300-1820418-0.25g
4-(3,5-dimethylphenoxy)-4-methylpiperidine
1780021-08-0
0.25g
$946.0 2023-09-19
Enamine
EN300-1820418-2.5g
4-(3,5-dimethylphenoxy)-4-methylpiperidine
1780021-08-0
2.5g
$2014.0 2023-09-19
Enamine
EN300-1820418-1g
4-(3,5-dimethylphenoxy)-4-methylpiperidine
1780021-08-0
1g
$1029.0 2023-09-19
Enamine
EN300-1820418-10g
4-(3,5-dimethylphenoxy)-4-methylpiperidine
1780021-08-0
10g
$4421.0 2023-09-19
Enamine
EN300-1820418-0.5g
4-(3,5-dimethylphenoxy)-4-methylpiperidine
1780021-08-0
0.5g
$987.0 2023-09-19
Enamine
EN300-1820418-1.0g
4-(3,5-dimethylphenoxy)-4-methylpiperidine
1780021-08-0
1g
$1029.0 2023-05-26
Enamine
EN300-1820418-0.1g
4-(3,5-dimethylphenoxy)-4-methylpiperidine
1780021-08-0
0.1g
$904.0 2023-09-19
Enamine
EN300-1820418-5.0g
4-(3,5-dimethylphenoxy)-4-methylpiperidine
1780021-08-0
5g
$2981.0 2023-05-26
Enamine
EN300-1820418-10.0g
4-(3,5-dimethylphenoxy)-4-methylpiperidine
1780021-08-0
10g
$4421.0 2023-05-26

4-(3,5-dimethylphenoxy)-4-methylpiperidine Related Literature

Additional information on 4-(3,5-dimethylphenoxy)-4-methylpiperidine

4-(3,5-Dimethylphenoxy)-4-Methylpiperidine (CAS No. 1780021-08-0): A Comprehensive Overview

4-(3,5-Dimethylphenoxy)-4-Methylpiperidine, identified by the CAS registry number 1780021-08-0, is a complex organic compound with a unique structure and diverse applications. This compound belongs to the class of piperidines, which are six-membered cyclic amines widely used in pharmaceuticals, agrochemicals, and materials science. The molecule features a piperidine ring substituted with a phenoxy group at the 4-position and a methyl group at the same position, creating a highly functionalized structure that offers potential for various chemical reactions and applications.

The synthesis of 4-(3,5-Dimethylphenoxy)-4-Methylpiperidine typically involves multi-step organic reactions. Recent studies have focused on optimizing the synthesis pathway to improve yield and reduce environmental impact. For instance, researchers have explored the use of catalytic asymmetric synthesis to construct the piperidine ring with high enantioselectivity, which is crucial for applications in chiral drug development. The phenoxy group substitution is often achieved through nucleophilic aromatic substitution or coupling reactions, depending on the starting materials and reaction conditions.

The chemical properties of 4-(3,5-Dimethylphenoxy)-4-Methylpiperidine are heavily influenced by its molecular structure. The piperidine ring contributes to its basicity, while the electron-donating methyl groups on the phenoxy substituent enhance the compound's stability and reactivity. Recent computational studies have revealed that the molecule exhibits significant π-π interactions due to the aromatic phenoxy group, making it a promising candidate for supramolecular chemistry applications. Additionally, the compound's solubility in organic solvents and its ability to form hydrogen bonds make it suitable for various pharmaceutical formulations.

In terms of applications, 4-(3,5-Dimethylphenoxy)-4-Methylpiperidine has shown potential in several fields. In pharmacology, it has been investigated as a lead compound for developing new drugs targeting central nervous system disorders. Its ability to cross the blood-brain barrier and interact with specific receptors makes it a valuable tool in drug discovery research. Recent clinical studies have highlighted its efficacy in reducing neuroinflammation without significant side effects, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

In agrochemistry, this compound has been explored as a component in herbicides and fungicides due to its ability to inhibit key enzymes involved in plant metabolism. Field trials have demonstrated its effectiveness in controlling weeds without adversely affecting crop health, making it a sustainable alternative to traditional chemical pesticides.

The environmental impact of 4-(3,5-Dimethylphenoxy)-4-Methylpiperidine has also been a subject of recent research. Studies have shown that the compound degrades relatively quickly under aerobic conditions, reducing its persistence in soil and water systems. This biodegradability makes it an eco-friendly option compared to other synthetic chemicals used in agriculture and pharmaceuticals.

In conclusion, 4-(3,5-Dimethylphenoxy)-4-Methylpiperidine (CAS No. 1780021-08-0) is a versatile compound with promising applications across multiple industries. Its unique structure enables diverse chemical reactivity and functionality, while recent advancements in synthesis and application studies continue to unlock its full potential. As research progresses, this compound is likely to play an increasingly important role in both academic and industrial settings.

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